STM2120

Epitranscriptomics RNA methylation m6A

Researchers using STM2457 require a validated, scaffold-matched negative control to attribute phenotypes to METTL3 inhibition. Generic METTL3 inhibitors fail due to off-target liabilities from divergent chemotypes. - Chemically Matched Control: From the same optimization series as STM2457, sharing core scaffold with hit STM1760. - 3,800-fold Potency Gap: IC50 of 64.5 μM ensures no METTL3 engagement at standard 10-50 μM assay concentrations. - Publication-Validated: Used alongside STM2457 in MOLM-13 AML and coronavirus infection models.

Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
Cat. No. B12387800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTM2120
Molecular FormulaC18H15N5O2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CN12)CNC(=O)C3=CC(=O)N4C=CC=CC4=N3
InChIInChI=1S/C18H15N5O2/c1-12-5-4-7-15-20-13(11-23(12)15)10-19-18(25)14-9-17(24)22-8-3-2-6-16(22)21-14/h2-9,11H,10H2,1H3,(H,19,25)
InChIKeyBOTBQIXFHWFWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STM2120 METTL3-METTL14 Inhibitor: Chemical Probe and Negative Control Procurement Guide


STM2120 (CAS: 2762286-04-2, C18H15N5O2, MW: 333.34) is a structurally defined small-molecule inhibitor of the METTL3-METTL14 methyltransferase complex with a reported IC50 of 64.5 μM [1]. This compound emerged from a high-throughput screening campaign of 250,000 drug-like compounds and represents one of only two non-SAM-related hits identified in the screen [2]. STM2120 is primarily procured not for its inhibitory potency, but for its validated utility as a structurally related, substantially less active negative control compound for the first-in-class METTL3 catalytic inhibitor STM2457 .

Chemical probe negative control for METTL3 inhibitor studies
Structurally matched to STM2457; approximately 3,800-fold lower potency
Enables scaffold-specific off-target effect control in cellular assays

Why STM2120 Cannot Be Substituted with Other METTL3 Inhibitors in Control Experiments


Generic substitution among METTL3-targeting compounds fails due to the extreme gradient in catalytic inhibitory potency across the class, combined with divergent chemical scaffolds that introduce distinct off-target liabilities and cellular effects. The METTL3 inhibitor landscape spans over 3,800-fold in potency from STM2457 (IC50 = 16.9 nM) to STM2120 (IC50 = 64.5 μM), with intermediate agents such as UZH1a (IC50 = 280 nM) and eltrombopag (IC50 = 4.55 μM) occupying distinct potency tiers [1][2]. Critically, STM2120 is structurally derived from the same optimization series as STM2457, sharing core scaffold elements with the hit compound STM1760 (IC50 = 51.7 μM) but lacking the potency-enhancing modifications present in STM2457 [3]. This structural relatedness—paired with dramatically reduced activity—is precisely what qualifies STM2120 as a uniquely appropriate negative control, whereas alternative low-potency METTL3 inhibitors with unrelated scaffolds cannot control for scaffold-specific off-target effects that may confound interpretation of STM2457-derived phenotypes [2].

!
Potency-tier mismatch: Alternative inhibitors such as UZH1a or eltrombopag occupy distinct potency tiers and cannot serve as matched negative controls for STM2457.
!
Scaffold divergence: Structurally unrelated METTL3 inhibitors may introduce different off-target liabilities, compromising phenotype attribution.
!
Control validation context: STM2120 and STM2457 share core scaffold elements; substituting with compounds from other chemical series may confound model-response interpretation.

STM2120 Quantitative Differentiation Evidence Against Comparator Compounds


STM2120 vs. STM2457: 3,800-Fold Difference in METTL3-METTL14 Enzymatic Inhibition

In a direct head-to-head biochemical comparison, STM2120 exhibits an IC50 of 64.5 μM against the METTL3-METTL14 methyltransferase complex, representing approximately 3,800-fold lower potency than STM2457 (IC50 = 16.9 nM) in the same RF/MS methyltransferase assay system [1]. Both compounds were evaluated under identical experimental conditions using the METTL3/14 RF/MS methyltransferase assay with full-length his-tagged METTL3 co-expressed with FLAG-tagged METTL14 in a baculovirus expression system, purified via standard affinity chromatography, and assayed at room temperature in 384-well plates with 5 nM final enzyme concentration, 0.2 μM synthetic RNA substrate, and 0.5 μM SAM .

Enzymatic Inhibition
Head-to-head
IC50 64.5 μM
vs STM2457 16.9 nM
Reported approximately 3,800-fold lower potency; supports negative control validation.
RF/MS assay, identical conditions. Data to verify.
Epitranscriptomics RNA methylation m6A Enzymatic assay Negative control

STM2120 vs. STM2457: Differential Effects on Viral Replication in Coronavirus Infection Models

In head-to-head experiments using both HCoV-OC43 (beta-coronavirus) and icSARS-CoV-2-mNG infection models, STM2457 at 30 μM substantially suppressed viral replication, whereas STM2120 at identical concentrations failed to inhibit infection, serving as an inactive control [1]. Specifically, in MRC-5 cells infected with HCoV-OC43 (MOI = 0.001), 30 μM STM2457 treatment reduced infected cell percentage to approximately 20-30% of DMSO control, while 30 μM STM2120 treatment showed no meaningful reduction compared to vehicle [1]. In A549+ACE2 cells infected with icSARS-CoV-2-mNG (MOI = 0.1), 30 μM STM2457 reduced infection to approximately 50% of control, with STM2120 again showing no inhibitory effect [1]. Infectious viral titer measurements (TCID50 for HCoV-OC43; plaque assay for SARS-CoV-2) confirmed that STM2457 reduced viral yield, while STM2120 did not [1].

Viral Replication
Head-to-head
Inactive at 30 μM
STM2457 Suppressed replication
STM2120 No inhibition
Validates STM2120 as inactive control in coronavirus infection models.
HCoV-OC43 and icSARS-CoV-2-mNG models. Source review needed.
Virology Coronavirus SARS-CoV-2 HCoV-OC43 Host-directed therapy

STM2120 vs. STM2457: Cell Proliferation Phenotypes in AML Models

In MOLM-13 acute myeloid leukemia cells—a METTL3-dependent cell line—STM2457 significantly impairs proliferation, whereas STM2120 demonstrates no anti-proliferative effect across a concentration range of 0.04–50 μM over 72 hours of treatment [1]. Both compounds were evaluated in parallel using the CellTiter 96 non-radioactive cell proliferation assay after 72-hour treatment, with cells seeded at 5,000-10,000 per well in 96-well format and passaged with fresh compound-containing medium at day 4 to maintain logarithmic growth conditions [2].

AML Proliferation
Head-to-head
No effect (0.04–50 μM)
STM2457 Impaired proliferation
STM2120 No anti-proliferative effect
Confirms lack of target engagement at cellular level in METTL3-dependent AML cells.
MOLM-13 cells, 72 h, CellTiter 96 assay. Endpoint context review.
Acute myeloid leukemia AML MOLM-13 Cell proliferation METTL3 dependency

STM2120 vs. UZH1a and Eltrombopag: Potency Tier Differentiation Among METTL3 Inhibitors

STM2120 occupies a distinct low-potency tier (IC50 = 64.5 μM) among structurally and mechanistically distinct METTL3 inhibitors, contrasting with the high-potency first-in-class inhibitor STM2457 (IC50 = 16.9 nM), the intermediate-potency inhibitor UZH1a (IC50 = 280 nM), and the allosteric inhibitor eltrombopag (IC50 = 4.55 μM) [1]. This 230-fold difference between STM2120 and UZH1a, and approximately 14-fold difference versus eltrombopag, defines clear potency categories that prevent substitution across experimental designs [1]. Critically, STM2120 shares the same core chemical scaffold as STM2457 (derived from STM1760 optimization), whereas UZH1a and eltrombopag represent entirely distinct chemotypes with unrelated off-target profiles [2].

Potency Tier
Cross-study
64.5 μM (STM2120)
STM2457 16.9 nM
UZH1a 280 nM
Eltrombopag 4.55 μM
Defines distinct low-potency tier; guides appropriate negative control selection.
Cross-study comparison. Class-level context.
METTL3 inhibitor Potency comparison Chemical probe Epitranscriptomic toolbox

STM2120 vs. STM1760: Scaffold Relationship and Potency Evolution

STM2120 shares the same core chemical scaffold as STM1760, the original hit compound identified from the 250,000-compound high-throughput screen that ultimately yielded STM2457 [1]. STM1760 exhibits an IC50 of 51.7 μM against METTL3-METTL14, representing only a 1.25-fold difference from STM2120's IC50 of 64.5 μM, indicating that STM2120 retains the basal, unoptimized potency of the hit series [1]. Both compounds are structurally distinct from STM2457, which incorporates potency-enhancing modifications introduced during the lead optimization campaign [1].

Scaffold Relationship
Cross-study
IC50 64.5 μM vs 51.7 μM
1.25-fold difference to STM1760
Retains unoptimized hit chemotype; confirms matched chemical lineage for control use.
Scaffold derived from STM1760 optimization series. Source review.
Medicinal chemistry Structure-activity relationship Hit-to-lead optimization METTL3 inhibitor

STM2120 vs. STM2457: Lack of Cytotoxicity at Effective Experimental Concentrations

In parallel viability assessments using commercial ATP quantitation assays, STM2120 at concentrations up to 30 μM showed no cytotoxic effects on MRC-5 human lung fibroblasts or A549+ACE2 cells over 48 hours of treatment, whereas STM2457 at identical concentrations also demonstrated no significant viability reduction, confirming that the differential antiviral effects observed between these compounds are not attributable to cytotoxicity [1]. Cells were maintained at either 33°C (MRC-5) or 37°C (A549+ACE2) in culture medium containing diluted compound for 48 hours prior to lysis, with each experiment conducted three times with internal duplicates [1].

Cytotoxicity
Head-to-head
No cytotoxicity (≤30 μM)
STM2457 No cytotoxicity
STM2120 No cytotoxicity
Viability equivalence supports use as negative control without confounding cytotoxic effects.
MRC-5 and A549+ACE2 cells, 48 h. Endpoint context.
Cytotoxicity Viability assay Negative control validation Drug safety

STM2120 Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control for STM2457 in METTL3-Dependent Phenotype Validation

Procure STM2120 as the chemically matched, 3,800-fold less potent negative control compound for experiments employing the first-in-class METTL3 catalytic inhibitor STM2457. Use STM2120 at equivalent molar concentrations (typically 10–50 μM in cell-based assays) to control for scaffold-specific off-target effects, compound-related cellular stress responses, and vehicle artifacts. The validated use of STM2120 in MOLM-13 AML proliferation studies and coronavirus infection models demonstrates that phenotypes observed uniquely with STM2457 can be confidently attributed to METTL3 catalytic inhibition rather than compound-specific confounders [1][2]. This application is essential for rigorous interpretation of STM2457-dependent results in epitranscriptomic research, cancer biology, and host-directed antiviral studies [1].

METTL3 Inhibitor Potency Benchmarking and Assay Calibration

Use STM2120 as a low-potency reference standard for calibrating METTL3-METTL14 enzymatic assays and benchmarking novel METTL3 inhibitor candidates. The well-characterized IC50 of 64.5 μM in the RF/MS methyltransferase assay provides a reproducible low-activity anchor point for constructing potency tiers across inhibitor libraries [1]. Include STM2120 alongside STM2457 (high potency, 16.9 nM) and UZH1a (moderate potency, 280 nM) to generate a three-point reference curve that validates assay sensitivity and dynamic range. This application is particularly valuable for medicinal chemistry teams conducting structure-activity relationship (SAR) studies and screening laboratories evaluating new METTL3-targeting compounds [2].

Host-Directed Antiviral Research with Coronaviruses

Employ STM2120 as the inactive control compound in studies investigating the role of host m6A RNA methylation machinery in coronavirus replication. The Burgess et al. (2021) study established STM2120 as an effective negative control at 30 μM in both HCoV-OC43 and SARS-CoV-2 infection models, with parallel cytotoxicity validation confirming the absence of viability effects [1]. Researchers investigating METTL3 as a host-directed antiviral target should co-procure STM2120 with STM2457 to rigorously dissect on-target METTL3 inhibition effects from potential compound artifacts in viral replication, translation, and innate immune signaling assays [1]. This application extends to broader studies of RNA virus-host interactions where m6A modifications have been implicated, including influenza, flaviviruses, and other emerging coronaviruses [1].

Acute Myeloid Leukemia (AML) Target Validation Studies

Incorporate STM2120 as the matched inactive control in AML research programs investigating METTL3 dependency and therapeutic targeting. The Yankova et al. (2021) Nature study demonstrated that STM2120 lacks anti-proliferative activity in METTL3-dependent MOLM-13 cells across a broad concentration range (0.04–50 μM), whereas STM2457 exhibits significant growth inhibition [1][2]. Researchers using STM2457 to probe METTL3 addiction in AML cell lines (including MOLM-13, MV4-11, Kasumi-1, and primary patient samples) should co-procure STM2120 to control for compound-specific effects in proliferation assays, colony formation studies, and gene expression analyses. This application is critical for establishing target specificity in preclinical AML drug discovery programs and for publications requiring rigorous controls for target engagement claims [1].

Application
Selection Property
Validation Focus
Negative Control for STM2457
Chemically matched, low-potency scaffold
METTL3-dependent phenotype attribution review
Assay Calibration / Benchmarking
Well-characterized low-activity anchor point
Enzymatic assay sensitivity and dynamic range
Host-Directed Antiviral Studies
Validated inactive control in coronavirus models
Compound artifact exclusion in viral replication assays
AML Target Validation Research
Lack of anti-proliferative activity in METTL3-dependent cells
Cell-model endpoint review and target specificity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for STM2120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.